4-(Difluoromethyl)-5-nitronicotinic acid
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Overview
Description
4-(Difluoromethyl)-5-nitronicotinic acid is a heterocyclic compound that contains both a difluoromethyl group and a nitro group attached to a nicotinic acid core. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Difluoromethyl)-5-nitronicotinic acid typically involves the introduction of the difluoromethyl group and the nitro group onto a nicotinic acid scaffold. One common method involves the difluoromethylation of a nicotinic acid derivative, followed by nitration. The difluoromethylation can be achieved using reagents such as difluoromethyl bromide or difluoromethyl sulfone under conditions that promote the formation of the C–CF₂H bond . The nitration step is typically carried out using a mixture of nitric acid and sulfuric acid at controlled temperatures to ensure selective nitration at the desired position .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance reaction efficiency and yield. These processes allow for better control over reaction conditions, such as temperature and residence time, which are critical for achieving high selectivity and yield .
Chemical Reactions Analysis
Types of Reactions
4-(Difluoromethyl)-5-nitronicotinic acid undergoes various chemical reactions, including:
Coupling Reactions: The compound can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols.
Coupling: Palladium catalysts, boronic acids, and bases such as potassium carbonate.
Major Products
Reduction: 4-(Difluoromethyl)-5-aminonicotinic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Coupling: Biaryl derivatives with extended conjugation.
Scientific Research Applications
4-(Difluoromethyl)-5-nitronicotinic acid has several applications in scientific research:
Medicinal Chemistry: It serves as a precursor for the synthesis of potential drug candidates, particularly those targeting enzymes or receptors involved in metabolic pathways.
Biological Studies: The compound is used in studies to understand the effects of difluoromethyl and nitro groups on biological activity and molecular interactions.
Material Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-(Difluoromethyl)-5-nitronicotinic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group can enhance the compound’s binding affinity and metabolic stability, while the nitro group can participate in redox reactions, influencing the compound’s biological activity . The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)-5-nitronicotinic acid: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.
4-(Difluoromethyl)-5-aminonicotinic acid: Similar structure but with an amino group instead of a nitro group.
Uniqueness
4-(Difluoromethyl)-5-nitronicotinic acid is unique due to the presence of both the difluoromethyl and nitro groups, which confer distinct chemical and biological properties. The difluoromethyl group enhances metabolic stability and binding affinity, while the nitro group can participate in redox reactions, making this compound versatile for various applications .
Properties
Molecular Formula |
C7H4F2N2O4 |
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Molecular Weight |
218.11 g/mol |
IUPAC Name |
4-(difluoromethyl)-5-nitropyridine-3-carboxylic acid |
InChI |
InChI=1S/C7H4F2N2O4/c8-6(9)5-3(7(12)13)1-10-2-4(5)11(14)15/h1-2,6H,(H,12,13) |
InChI Key |
JEQWRRSDYFJZOW-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C=N1)[N+](=O)[O-])C(F)F)C(=O)O |
Origin of Product |
United States |
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